4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine
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Overview
Description
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C8H8ClN3S and a molecular weight of 213.69 g/mol . This compound is part of the isothiazolo[5,4-D]pyrimidine family, known for its diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine typically involves the reaction of 4-amino-5-chloro-2-isopropylthiazole with a suitable pyrimidine derivative under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups such as amines or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Thiazolo[4,5-D]pyrimidine: Exhibits antibacterial and antiviral activities.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a pharmaceutical intermediate in the synthesis of kinase inhibitors.
Uniqueness
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine stands out due to its unique isothiazolo[5,4-D]pyrimidine scaffold, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry and biological research make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C8H8ClN3S |
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Molecular Weight |
213.69 g/mol |
IUPAC Name |
4-chloro-3-propan-2-yl-[1,2]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4(2)6-5-7(9)10-3-11-8(5)13-12-6/h3-4H,1-2H3 |
InChI Key |
VSJCYSAVNWDXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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